molecular formula C5BrF3LiNO2S B2708894 Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 1955541-33-9

Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2708894
CAS No.: 1955541-33-9
M. Wt: 281.96
InChI Key: RZCCVEDKEZDBGO-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that features a lithium ion coordinated to a thiazole ring substituted with bromine and trifluoromethyl groups

Mechanism of Action

Mode of Action

It is known that many similar compounds participate in reactions such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate may interact with its targets in a similar manner.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acyl compound.

    Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. The bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the trifluoromethylation can be carried out using trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Lithium Coordination: The final step involves the coordination of the lithium ion to the carboxylate group of the thiazole ring. This can be achieved by reacting the thiazole derivative with a lithium salt, such as lithium hydroxide or lithium carbonate, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and trifluoromethyl groups can participate in further substitution reactions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiazole ring.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, N-bromosuccinimide (NBS), and trifluoromethyl iodide are commonly used.

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under basic or neutral conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazole derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring, depending on the specific reaction conditions.

Scientific Research Applications

Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Pharmaceuticals: The compound can be used as a building block for the synthesis of biologically active molecules, particularly those with anti-inflammatory or antimicrobial properties.

    Materials Science: The unique electronic properties of the thiazole ring make this compound useful in the development of organic semiconductors and conductive polymers.

    Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.

    2-Bromo-4-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a thiazole ring.

Uniqueness

    Thiazole Ring: The presence of the thiazole ring imparts unique electronic properties and reactivity compared to pyridine and benzene derivatives.

    Lithium Coordination:

Properties

IUPAC Name

lithium;2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3NO2S.Li/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;/h(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCCVEDKEZDBGO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrF3LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-33-9
Record name lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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